(S)-Alogliptin Benzoate Salt is a pharmaceutical compound primarily used in the management of type 2 diabetes mellitus. It is the benzoate salt form of alogliptin, a selective inhibitor of dipeptidyl peptidase-4 (DPP-4). This compound is characterized by its high oral bioavailability and minimal chiral conversion in vivo, predominantly existing as the R-enantiomer (>99%) with little conversion to the (S)-enantiomer .
(S)-Alogliptin Benzoate Salt is synthesized from alogliptin and benzoic acid, forming a benzoate salt that enhances its solubility and stability. In terms of classification, it falls under the category of small molecules and is specifically categorized as a DPP-4 inhibitor, which plays a crucial role in glucose metabolism .
The synthesis of (S)-Alogliptin Benzoate Salt involves the reaction of alogliptin with benzoic acid in equimolar amounts. This process can be summarized as follows:
The resulting compound exhibits enhanced solubility compared to its parent compound, making it suitable for oral administration .
(S)-Alogliptin Benzoate Salt has a complex molecular structure that can be represented by the following details:
The molecular structure features a piperidine ring, a tetrahydropyrimidine moiety, and a benzonitrile group, contributing to its pharmacological activity .
(S)-Alogliptin Benzoate Salt primarily undergoes hydrolysis in physiological conditions, leading to the release of alogliptin and benzoic acid. The stability of this compound under various pH conditions is crucial for its therapeutic efficacy. Key reactions include:
(S)-Alogliptin Benzoate Salt functions as a DPP-4 inhibitor. The mechanism of action involves:
This dual action results in improved glycemic control without causing significant hypoglycemia .
(S)-Alogliptin Benzoate Salt possesses several notable physical and chemical properties:
These properties contribute significantly to its bioavailability and therapeutic effectiveness .
(S)-Alogliptin Benzoate Salt is primarily utilized in the treatment of type 2 diabetes mellitus. It is prescribed either as monotherapy or in combination with other antidiabetic agents like metformin or thiazolidinediones. Its ability to effectively manage blood glucose levels makes it an essential component in diabetes care regimens .
The stereoselective synthesis of (S)-alogliptin benzoate salt relies on strategic chiral center introduction. Industrial routes predominantly use (R)-3-aminopiperidine dihydrochloride as the chiral precursor, exploiting the "chiral pool" approach for absolute configuration control [6] [9]. Resolution of racemic intermediates is avoided due to yield penalties. Key stereocontrol methods include:
The benzoate salt formation is critical for crystallinity and stability. Benzoic acid reacts with alogliptin free base in ethanol, yielding the pharmaceutically accepted crystalline form [9].
The synthesis involves three pivotal intermediates that dictate yield and purity:
Table 1: Critical Intermediates in Alogliptin Synthesis
Intermediate | Chemical Structure | Function | Isolation Method |
---|---|---|---|
2-(6-Chloro-2,4-dioxo-3,4-dihydropyrimidin-1-ylmethyl)benzonitrile | Halogenated uracil derivative | Electrophile for N-alkylation | Crystallization (DMF/H₂O) |
N-Methylated uracil derivative | Methylated at N3 position | Activates C6 for amination | Solvent extraction (THF) |
(R)-3-Aminopiperidine dihydrochloride | Chiral piperidine scaffold | Nucleophile for SNAr reaction | Salt formation |
The halogenated uracil intermediate is synthesized via SN2 reaction between 6-chlorouracil and α-bromo-o-tolunitrile under NaH/LiBr catalysis in DMSO/DMF (yield: 82-85%) [6]. Methylation using CH₃I/NaH in THF introduces steric hindrance essential for regioselective amination. Final coupling with (R)-3-aminopiperidine in methanol at 60°C completes the alogliptin scaffold [9].
Solvent polarity critically impacts reaction kinetics and byproduct formation:
Table 3: Solvent Optimization for Key Steps
Reaction Step | Optimal Solvent | Temperature (°C) | Yield (%) | Impurities (%) |
---|---|---|---|---|
Uracil alkylation | DMF/DMSO (3:1) | 25 | 85 | ≤1.5 |
N-Methylation | THF | 0→25 | 89 | ≤0.5 |
Piperidine coupling | Methanol | 60 | 92 | ≤1.0 |
Benzoate salt formation | Ethanol/H₂O | 0-5 | 95 | ≤0.2 |
Process intensification minimizes environmental impact:
Lifecycle analysis confirms a 32% reduction in process mass intensity (PMI) for modern routes versus first-generation syntheses, primarily through auxiliary recycling and aqueous workups [4] [9].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2